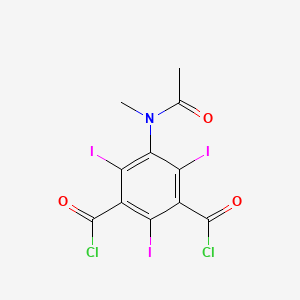
2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride is a chemical compound known for its significant applications in various fields, particularly in the synthesis of contrast agents used in medical imaging. This compound is characterized by the presence of three iodine atoms, which contribute to its high molecular weight and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride typically involves the following steps:
Starting Material: The process begins with m-phthalic acid.
Nitration and Reduction: m-Phthalic acid undergoes nitration to form 5-nitro m-phthalic acid, which is then reduced to 5-amino isophthalic acid.
Iodination: The 5-amino isophthalic acid is subjected to an iodination reaction using iodine monochloride (ICl) in the presence of hydrochloric acid (HCl) to form 5-amino-2,4,6-triiodoisophthalic acid.
Acyl Chloride Formation: The final step involves the conversion of 5-amino-2,4,6-triiodoisophthalic acid to this compound using thionyl chloride (SOCl2) and pyridine in dichloroethane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and reagent concentrations to achieve consistent results .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of acyl chloride groups.
Oxidation and Reduction: While the compound itself is stable, its derivatives can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed for specific derivatives
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can lead to the formation of carboxylic acids .
Aplicaciones Científicas De Investigación
2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride has several scientific research applications:
Medical Imaging: It is used in the synthesis of contrast agents for X-ray and CT imaging due to its high iodine content, which enhances radiographic contrast.
Proteomics Research: The compound is utilized in biochemical studies to investigate protein interactions and functions.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those used in diagnostic imaging.
Mecanismo De Acción
The mechanism of action of 2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride primarily involves its role as a contrast agent. The iodine atoms in the compound absorb X-rays, providing enhanced contrast in imaging studies. This allows for better visualization of internal structures and abnormalities. The compound targets specific tissues and organs, where it accumulates and provides detailed imaging .
Comparación Con Compuestos Similares
Similar Compounds
5-Acetamido-2,4,6-triiodoisophthaloyl dichloride: Similar in structure but with an acetamido group instead of an N-methylacetamido group.
5-Amino-2,4,6-triiodoisophthaloyl dichloride: Contains an amino group, used in similar applications.
Uniqueness
2,4,6-Triiodo-5-(N-methylacetamido)isophthaloyl dichloride is unique due to its specific functional groups, which provide distinct chemical reactivity and biological interactions. Its N-methylacetamido group offers different solubility and stability properties compared to similar compounds, making it particularly useful in certain pharmaceutical and imaging applications .
Propiedades
Fórmula molecular |
C11H6Cl2I3NO3 |
|---|---|
Peso molecular |
651.79 g/mol |
Nombre IUPAC |
5-[acetyl(methyl)amino]-2,4,6-triiodobenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C11H6Cl2I3NO3/c1-3(18)17(2)9-7(15)4(10(12)19)6(14)5(8(9)16)11(13)20/h1-2H3 |
Clave InChI |
AWICNBWQCKRTAH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


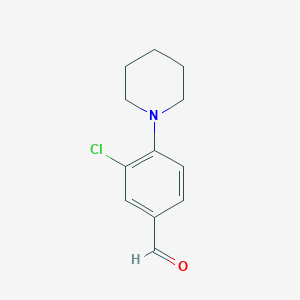


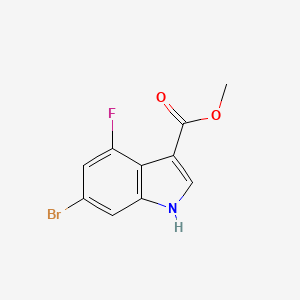


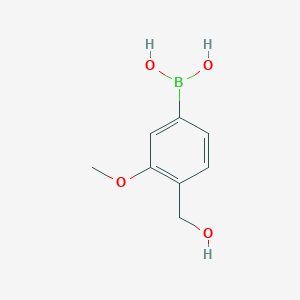

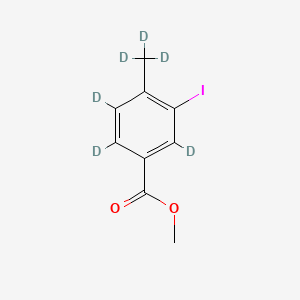

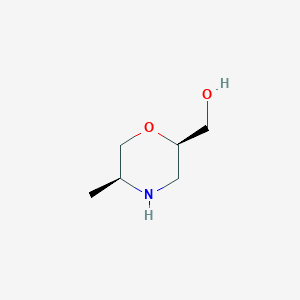

![2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14029548.png)

